Physical and chemical properties of isocyanatocyclobutane
Physical and chemical properties of isocyanatocyclobutane
An In-Depth Technical Guide to Isocyanatocyclobutane: Properties, Reactivity, and Applications
Introduction
Isocyanatocyclobutane (C₅H₇NO) is a significant chemical entity that merges the unique conformational constraints of a cyclobutane ring with the high reactivity of an isocyanate functional group. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and potency, by serving as a rigid, three-dimensional scaffold.[1] The isocyanate group, a potent electrophile, provides a versatile handle for synthetic transformations, enabling the covalent linkage of the cyclobutane core to a wide array of molecules. This dual functionality makes isocyanatocyclobutane a valuable building block for researchers in drug discovery, chemical biology, and materials science. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and safe handling, with a focus on its practical application in a research setting.
Core Physical and Chemical Properties
A foundational understanding of isocyanatocyclobutane begins with its fundamental physical and chemical characteristics. These properties dictate its handling, storage, and reaction conditions.
Physical Data Summary
The key physical properties of isocyanatocyclobutane are summarized in the table below. This data is essential for experimental design, including solvent selection and purification methods.
| Property | Value | Source |
| CAS Number | 5811-25-6 | [2][3] |
| Molecular Formula | C₅H₇NO | [2][3][4][5] |
| Molecular Weight | 97.12 g/mol | [2][3] |
| Monoisotopic Mass | 97.052765 Da | [5] |
| Appearance | Colorless liquid (inferred) | |
| Boiling Point | Not explicitly reported, but likely combustible | [6] |
| Melting Point | Not explicitly reported | |
| Predicted XlogP | 1.9 | [5] |
| SMILES | O=C=NC1CCC1 | [2][5] |
Chemical Structure and Reactivity Profile
The chemical behavior of isocyanatocyclobutane is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack, making it a versatile reagent for forming a variety of stable covalent bonds.[6]
The general reactivity scheme is as follows:
-
Reaction with Alcohols: Forms carbamates.
-
Reaction with Amines: Forms ureas.
-
Reaction with Thiols: Forms thiocarbamates.
-
Reaction with Water: A critical and often undesirable reaction. Isocyanatocyclobutane reacts with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield cyclobutylamine and carbon dioxide gas.[6] This reaction underscores the necessity of anhydrous conditions during storage and use.
Caption: Reactivity of Isocyanatocyclobutane with Common Nucleophiles.
Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of isocyanatocyclobutane. The following spectroscopic data are diagnostic for its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is the most direct method for identifying the isocyanate functional group.
-
Primary Diagnostic Peak: A very strong and sharp absorption band is expected between 2275-2250 cm⁻¹ .[7] This peak is characteristic of the asymmetric stretching vibration of the -N=C=O group and is a definitive indicator of its presence.[7]
-
Other Expected Peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to their rigid, puckered conformation and complex spin-spin coupling.
-
Methine Proton (CH-NCO): A multiplet shifted downfield due to the electron-withdrawing effect of the isocyanate group.
-
Methylene Protons (CH₂): Multiple complex signals corresponding to the remaining six protons on the cyclobutane ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for each unique carbon environment.
-
Isocyanate Carbon (-N=C=O): A characteristic signal in the downfield region, typically around 120-130 ppm .
-
Cyclobutane Carbons: Signals in the aliphatic region, with the carbon attached to the nitrogen (C-NCO) being the most downfield of the ring carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): A peak at m/z = 97.12 corresponding to the molecular weight of isocyanatocyclobutane.[2][3]
-
Predicted Fragmentation: Common fragmentation pathways may include the loss of the isocyanate group (•NCO) or fragmentation of the strained cyclobutane ring. Predicted collision cross-section data can further aid in structural confirmation.[5]
Synthesis and Experimental Protocols
Isocyanatocyclobutane is not naturally occurring and must be chemically synthesized. Common industrial methods for isocyanate synthesis often involve phosgene, but laboratory-scale preparations can utilize phosgene-free routes like the Curtius rearrangement.[8]
General Synthesis Route: Curtius Rearrangement
A plausible and widely used laboratory method for converting a carboxylic acid to an isocyanate is the Curtius rearrangement. This avoids the use of highly toxic phosgene.
Caption: Curtius Rearrangement Synthesis Workflow.
Protocol: Synthesis of a Urea Derivative
To illustrate the utility of isocyanatocyclobutane as a synthetic building block, the following protocol details its reaction with a primary amine (benzylamine) to form a urea derivative. This is a foundational reaction in the synthesis of many biologically active molecules.
Objective: To synthesize N-benzyl-N'-cyclobutylurea.
Materials:
-
Isocyanatocyclobutane (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line
-
Syringes
Procedure:
-
Reaction Setup: Add benzylamine (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Addition of Isocyanate: Using a syringe, slowly add isocyanatocyclobutane (1.0 eq) to the stirred solution at room temperature. The reaction is typically exothermic. An ice bath can be used to moderate the temperature if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is generally rapid. Monitor the progress by Thin Layer Chromatography (TLC), looking for the consumption of the starting materials.
-
Workup: Once the reaction is complete, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting crude solid can be washed with a non-polar solvent like hexanes to remove any unreacted starting material.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the resulting N-benzyl-N'-cyclobutylurea using NMR, IR (noting the disappearance of the -N=C=O peak and appearance of a C=O urea peak around 1630-1680 cm⁻¹), and Mass Spectrometry.
Applications in Drug Development and Research
The isocyanate functional group is a powerful tool in modern pharmaceutical research.[9] Its high reactivity allows for the efficient construction of diverse molecular libraries and the modification of existing drug molecules to enhance their properties.[10]
-
Scaffold Decoration: Isocyanatocyclobutane can be used to introduce the rigid cyclobutyl moiety onto drug leads containing nucleophilic groups (amines, alcohols). This can improve metabolic stability, fine-tune lipophilicity, and explore new binding interactions within a target protein.[1]
-
Linker Chemistry: The formation of stable urea and carbamate bonds is central to many drug discovery efforts, including the development of PROTACs and other targeted protein degraders where a linker connects a target-binding molecule to an E3 ligase ligand.
-
Chemical Probe Synthesis: The reactivity of isocyanates is leveraged in isocyanate-mediated chemical tagging (IMCT) to rapidly attach functional tags (e.g., biotin for pulldowns, fluorophores for imaging) to small molecules, aiding in target identification and validation studies.[11]
Safety, Handling, and Storage
Isocyanates as a class are hazardous compounds that require strict handling protocols.[6]
Hazard Profile
-
Toxicity: Isocyanatocyclobutane is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: It may cause severe skin burns and eye damage.
-
Sensitization: A primary concern with isocyanates is their potential to cause respiratory and skin sensitization.[12][13] Repeated exposure, even at low concentrations, can lead to allergic reactions and occupational asthma.[6][13][14]
-
Flammability: The compound is a highly flammable liquid and vapor.[2]
Handling and Personal Protective Equipment (PPE)
-
All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[12][15]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][15]
-
Use non-sparking tools and keep away from heat, sparks, and open flames.
Storage and Stability
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[16]
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat sources.[15] Refrigerated storage (2-8°C) is recommended.[16]
-
Incompatibilities: Keep separate from water, alcohols, amines, acids, bases, and strong oxidizing agents.[6]
Conclusion
Isocyanatocyclobutane is a potent and versatile chemical tool for advanced scientific research. Its unique combination of a rigid cyclobutane scaffold and a highly reactive isocyanate handle provides a direct route to novel chemical structures with potential applications in drug discovery and materials science. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.
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